2,4-Dimethylphenyl prop-1-en-1-ylcarbamate
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Overview
Description
2,4-Dimethylphenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a prop-1-en-1-ylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl prop-1-en-1-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with prop-1-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of starting materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the final product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.
Scientific Research Applications
2,4-Dimethylphenyl prop-1-en-1-ylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Amitraz: A non-systemic acaricide and insecticide with a similar chemical structure.
2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate and shares a similar phenyl group structure.
Uniqueness
2,4-Dimethylphenyl prop-1-en-1-ylcarbamate is unique due to its specific carbamate structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88310-44-5 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-4-7-13-12(14)15-11-6-5-9(2)8-10(11)3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
QBNGQHVYXFTNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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